

Application Notes and Protocols for Parp1-IN-29

PET Imaging in Mice

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Compound of Interest

Compound Name: *Parp1-IN-29*

Cat. No.: *B15585499*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the use of a novel PARP-1 targeted positron emission tomography (PET) tracer, **Parp1-IN-29**, for in vivo imaging in murine models. The protocols are designed to guide researchers through the necessary steps for radiolabeling, animal preparation, PET imaging, and data analysis.

Introduction to PARP-1 Targeted PET Imaging

Poly(ADP-ribose) polymerase-1 (PARP-1) is a key enzyme in the DNA damage repair pathway.[1][2][3] Its overexpression in various cancers, including ovarian, breast, and prostate cancer, makes it an attractive target for cancer therapy and diagnostic imaging.[4][5][6] PARP inhibitors (PARPi) have shown significant therapeutic efficacy, particularly in cancers with homologous recombination deficiencies.[7][8]

PET imaging with radiolabeled PARP inhibitors allows for the non-invasive, quantitative assessment of PARP-1 expression and target engagement of PARPi therapies in vivo.[4][9] This can aid in patient selection, therapy monitoring, and understanding resistance mechanisms.[4] Several PARP-1 targeted PET tracers, such as [¹⁸F]FTT and [¹⁸F]PARPi, have been developed and evaluated in preclinical and clinical settings.[1] This document outlines a generalized protocol for a novel tracer, **Parp1-IN-29**, based on established methodologies.

Key Experimental Protocols

Radiolabeling of [^{18}F]Parp1-IN-29

This protocol describes a typical two-step radiolabeling procedure for a fluorine-18 labeled PARP-1 inhibitor.

Materials:

- Precursor molecule for **Parp1-IN-29**
- [^{18}F]Fluoride
- Kryptofix 2.2.2 (K_{222})
- Potassium carbonate (K_2CO_3)
- Acetonitrile (anhydrous)
- Water for injection
- Solid-phase extraction (SPE) cartridges (e.g., C18)
- Semi-preparative HPLC system
- Sterile filters (0.22 μm)

Procedure:

- **Azeotropic Drying:** Add the [^{18}F]fluoride/ K_{222} / K_2CO_3 complex to a reaction vessel and dry azeotropically with anhydrous acetonitrile at 110°C under a stream of nitrogen. Repeat this step 2-3 times.
- **Radiolabeling Reaction:** Dissolve the **Parp1-IN-29** precursor in anhydrous acetonitrile and add it to the dried [^{18}F]fluoride complex. Heat the reaction mixture at 120°C for 15 minutes.
- **Purification:**
 - Cool the reaction mixture and dilute with water.

- Pass the mixture through a C18 SPE cartridge to trap the crude product.
- Wash the cartridge with water to remove unreacted [^{18}F]fluoride.
- Elute the crude product from the cartridge with acetonitrile.
- Inject the eluted product onto a semi-preparative HPLC system for final purification.
- Formulation: Collect the HPLC fraction containing [^{18}F]**Parp1-IN-29**. Remove the solvent by rotary evaporation. Formulate the final product in a sterile solution (e.g., 0.9% saline with $\leq 10\%$ ethanol) and pass it through a 0.22 μm sterile filter.
- Quality Control: Determine the radiochemical purity and molar activity using analytical HPLC.

Animal Handling and Tumor Model Preparation

Materials:

- Immunocompromised mice (e.g., nude mice)
- Cancer cell line with known PARP-1 expression (e.g., PSN-1, PC-3)[\[5\]](#)[\[7\]](#)[\[10\]](#)
- Matrigel (optional)
- Sterile PBS
- Anesthesia (e.g., isoflurane)

Procedure:

- Cell Culture: Culture the selected cancer cell line under standard conditions.
- Tumor Implantation:
 - Harvest the cells and resuspend them in sterile PBS (or a PBS/Matrigel mixture).
 - Inject approximately $5-10 \times 10^6$ cells subcutaneously into the flank of each mouse.

- **Tumor Growth Monitoring:** Monitor the tumor growth regularly using calipers. The imaging studies can typically commence when the tumors reach a size of 100-200 mm³.

In Vivo PET/CT Imaging Protocol

Procedure:

- **Animal Preparation:** Anesthetize the tumor-bearing mouse with isoflurane (2% for induction, 1-1.5% for maintenance).
- **Tracer Administration:** Administer approximately 3-5 MBq of [¹⁸F]**Parp1-IN-29** intravenously via the tail vein.
- **PET/CT Scan:**
 - Position the mouse on the scanner bed.
 - Acquire a CT scan for anatomical reference and attenuation correction.
 - Perform a dynamic PET scan for 60-120 minutes post-injection. Alternatively, static scans can be performed at specific time points (e.g., 30, 60, and 120 minutes post-injection).
- **Image Reconstruction and Analysis:**
 - Reconstruct the PET images using an appropriate algorithm (e.g., OSEM).
 - Co-register the PET and CT images.
 - Draw regions of interest (ROIs) on the tumor and other organs (e.g., muscle, liver, kidneys) to determine the tracer uptake.
 - Express the uptake as the percentage of injected dose per gram of tissue (%ID/g) or as a standardized uptake value (SUV).

Ex Vivo Biodistribution Study

Procedure:

- **Tracer Injection:** Inject a known amount of [^{18}F]Parp1-IN-29 (e.g., 1-2 MBq) into the tail vein of the tumor-bearing mice.
- **Tissue Harvesting:** At a predetermined time point (e.g., 60 or 120 minutes post-injection), euthanize the mouse.
- **Sample Collection:** Quickly dissect and collect the tumor and various organs of interest (e.g., blood, heart, lungs, liver, spleen, kidneys, muscle, bone, brain).
- **Measurement:**
 - Weigh each tissue sample.
 - Measure the radioactivity in each sample and in standards of the injectate using a gamma counter.
 - Calculate the tracer uptake in each tissue as %ID/g.

Data Presentation

Table 1: Radiochemical Synthesis and Quality Control of [^{18}F]Parp1-IN-29 (Example Data)

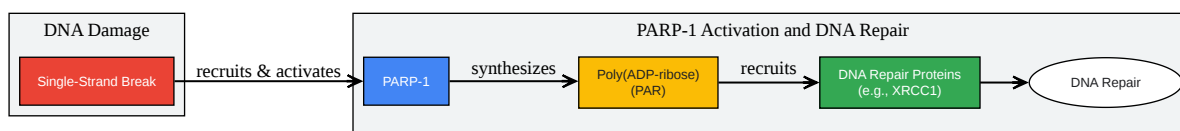
Parameter	Value
Radiochemical Yield (decay-corrected)	35 \pm 5%
Radiochemical Purity	>98%
Molar Activity	80-120 GBq/ μmol
Synthesis Time	~60 minutes

Table 2: Ex Vivo Biodistribution of [^{18}F]Parp1-IN-29 in Tumor-Bearing Mice at 60 min Post-Injection (Example Data, %ID/g)

Organ	Control Group	Blocking Group (with Olaparib)
Blood	0.8 ± 0.2	0.9 ± 0.3
Heart	0.5 ± 0.1	0.4 ± 0.1
Lungs	1.2 ± 0.3	1.1 ± 0.2
Liver	4.5 ± 0.8	4.2 ± 0.7
Spleen	0.6 ± 0.2	0.5 ± 0.1
Kidneys	3.1 ± 0.5	2.9 ± 0.4
Muscle	0.4 ± 0.1	0.4 ± 0.1
Bone	0.7 ± 0.2	0.6 ± 0.2
Brain	0.1 ± 0.05	0.1 ± 0.04
Tumor	3.5 ± 0.6	1.2 ± 0.3*

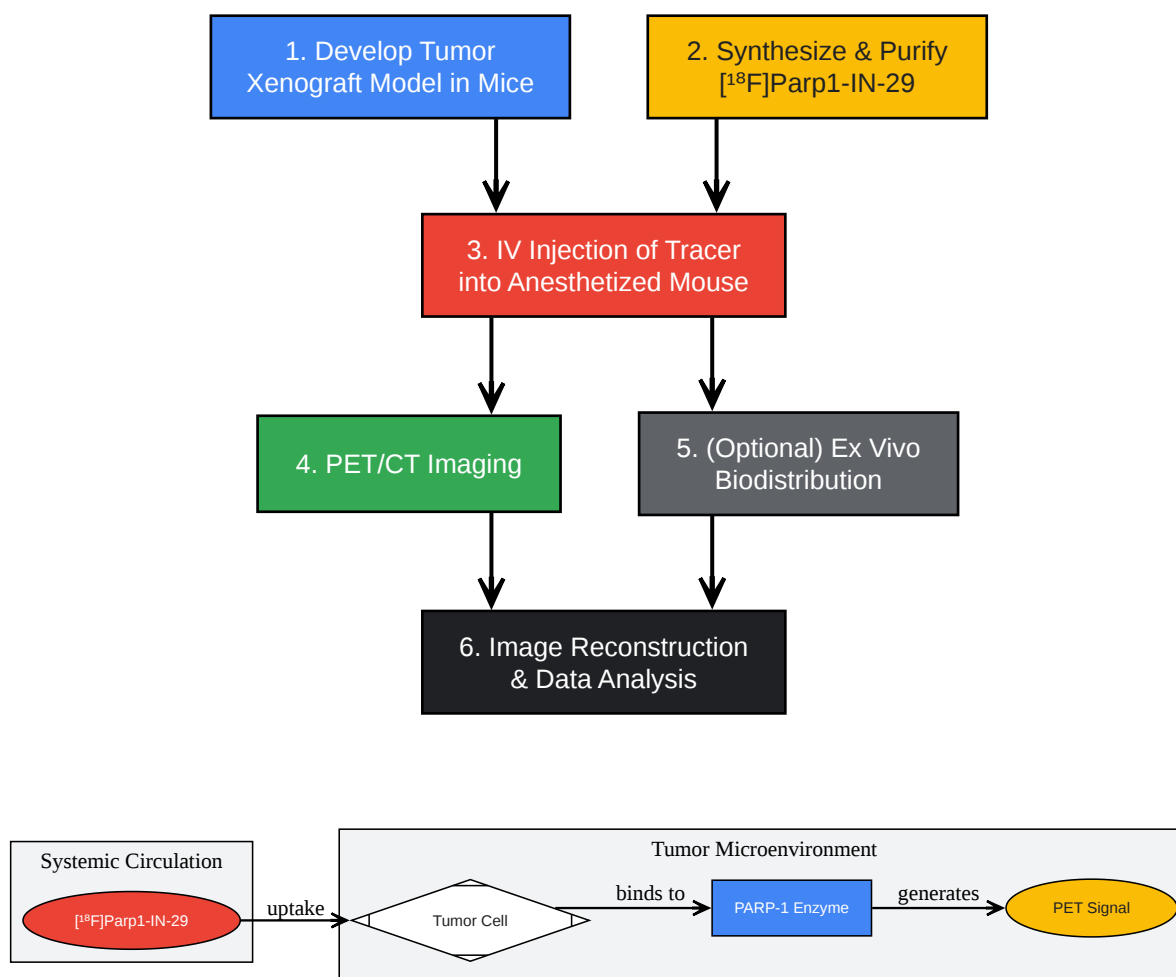
*Indicates a statistically significant reduction in tumor uptake in the presence of a blocking agent, demonstrating target specificity.

Visualizations



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PARP-1 signaling in DNA single-strand break repair.



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